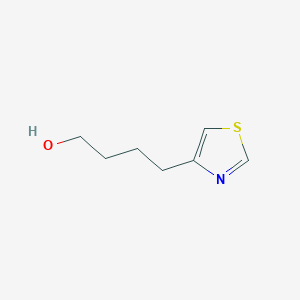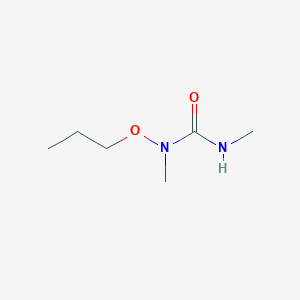
1,3-Dimethyl-1-propoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-propoxyurea is an organic compound with the molecular formula C6H14N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by methyl and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-propoxyurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the use of silica gel purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and ease of execution.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1-propoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-propoxyurea has several applications in scientific research, including:
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1-propoxyurea involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylurea: A derivative of urea with two methyl groups, used in the synthesis of caffeine and pharmaceuticals.
1,3-Dimethyl-1,3-diphenylurea: A compound with two phenyl groups attached to a urea backbone, used in chemical research and industrial applications.
Uniqueness
1,3-Dimethyl-1-propoxyurea is unique due to its propoxy group, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-propoxyurea |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-10-8(3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |
Clave InChI |
PQGXARSNUDRLMP-UHFFFAOYSA-N |
SMILES canónico |
CCCON(C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


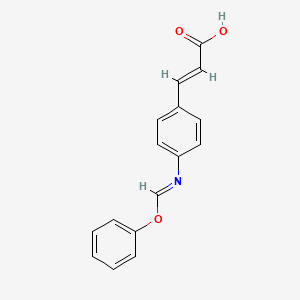
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
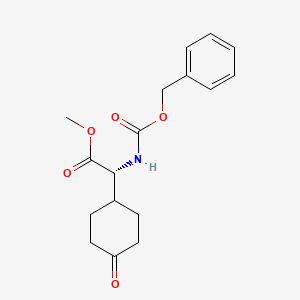
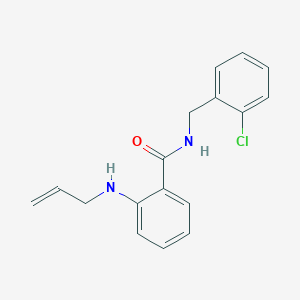

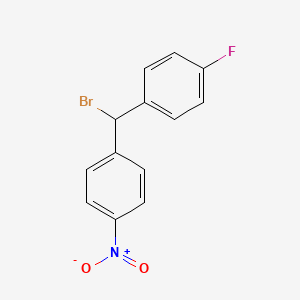
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)

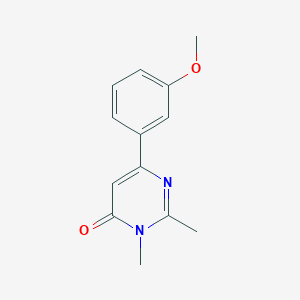
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
